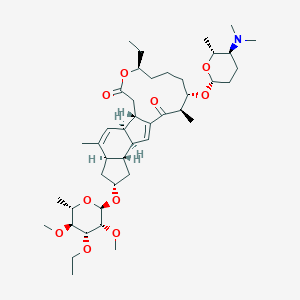
2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile
Overview
Description
2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile is a compound that likely exhibits a range of interesting chemical and physical properties due to its structural components, such as the thiophene ring, the dihydropyrimidine backbone, and the mercapto and nitrile functional groups. These features suggest potential for diverse chemical reactions and applications in various fields including materials science and pharmaceuticals.
Synthesis Analysis
Synthesis of related dihydropyrimidine derivatives typically involves multicomponent reactions, such as the Biginelli reaction, which might be adapted for this compound. A common approach might involve the condensation of thiophene-2-carbaldehyde, ethyl cyanoacetate, and thiourea or mercaptoacetic acid under acidic or basic conditions to introduce the mercapto group and form the pyrimidine ring.
Molecular Structure Analysis
The molecular structure likely includes a planar dihydropyrimidine ring conjugated with the thiophene ring, influencing its electronic properties. The presence of electron-withdrawing (nitrile) and electron-donating (mercapto) groups would affect its reactivity and interaction with biological molecules, potentially investigated through molecular docking studies as seen in compounds with similar backbones (Holam, Santhoshkumar, & Killedar, 2022).
Scientific Research Applications
It is used in the synthesis of pyrimidinylhydrazide and its corresponding hydrazone, as described in a study on the synthesis of pyrimidine derivatives using choline chloride-urea mixture as a deep eutectic solvent or cerium (IV) ammonium nitrate (Behalo et al., 2019).
The compound has potential biological applications in cytotoxicity and matrix metalloproteinase inhibition (Ignatovich et al., 2015).
It is utilized in the synthesis of new pyrimidine and fused pyrimidine derivatives (Ahmed & El-Salam, 2003).
The compound serves as a building block for novel bis- and poly(pyridines) and poly(pyrimidines) via alkylation (Abd El-Fatah et al., 2017).
It exhibits antiproliferative activity against lung, colon, MCF-7, and MDA-MB 231 cell lines (Awadallah et al., 2013).
The compound can be used in reactions to produce various derivatives of 2-amino-thiophen-3-carbonsäureestern (Gewald et al., 1988).
It is a tetrahydrothieno[3,2-b] quinoline derivative used in chemical reactions (Abu‐Hashem et al., 2021).
The compound is used as a starting material for various chemical reactions, including the synthesis of antibiotics (Dimitrov, 2003).
Derivatives of this compound are potential inhibitors of HIV-1 integrase strand transfer (Wadhwa et al., 2020); (Ramajayam et al., 2009).
It has antimicrobial activity against Gram-positive and Gram-negative bacteria (Abdelghani et al., 2017).
The compounds have potential inhibitory effects against the human dihydrofolate reductase (DHFR) enzyme (Al-Wahaibi et al., 2021).
It allows for the production of novel 2,4,6-trisubstituted thieno[3,2-d]pyrimidines (Ren et al., 1986).
Some derivatives exhibited significant bacteriostatic and antituberculosis activity (Miszke et al., 2008).
The synthesized compounds have antioxidant activities (Salem et al., 2015).
They show anti-inflammatory and antimicrobial activity (Alam et al., 2012).
They have promising antitumor and antimicrobial activities (Ramadan et al., 2019).
The compounds show high affinity with CDK4 protein in molecular docking studies (Holam et al., 2022).
They exhibit inhibition against copper corrosion in saline solutions (Al‐Mobarak et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-oxo-2-sulfanylidene-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS2/c10-4-5-7(6-2-1-3-15-6)11-9(14)12-8(5)13/h1-3H,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDIUGAQMAVELC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C(=O)NC(=S)N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354923 | |
| Record name | SBB041877 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile | |
CAS RN |
109532-65-2 | |
| Record name | SBB041877 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















